1-(2,3-dihydro-1,4-benzodioxine-6-carbonyl)-3,4-dihydro-2H-quinoline-4-carboxylic acid
Description
1-(2,3-Dihydro-1,4-benzodioxine-6-carbonyl)-3,4-dihydro-2H-quinoline-4-carboxylic acid is a complex organic compound that features a unique combination of a benzodioxine ring and a quinoline carboxylic acid moiety
Properties
IUPAC Name |
1-(2,3-dihydro-1,4-benzodioxine-6-carbonyl)-3,4-dihydro-2H-quinoline-4-carboxylic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17NO5/c21-18(12-5-6-16-17(11-12)25-10-9-24-16)20-8-7-14(19(22)23)13-3-1-2-4-15(13)20/h1-6,11,14H,7-10H2,(H,22,23) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OLOBVXIIOWNIQT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(C2=CC=CC=C2C1C(=O)O)C(=O)C3=CC4=C(C=C3)OCCO4 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H17NO5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
339.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(2,3-dihydro-1,4-benzodioxine-6-carbonyl)-3,4-dihydro-2H-quinoline-4-carboxylic acid typically involves multi-step organic reactions. One common approach starts with the preparation of the benzodioxine ring, which can be synthesized from catechol and ethylene glycol under acidic conditions to form 2,3-dihydro-1,4-benzodioxine. This intermediate is then subjected to acylation using a suitable acyl chloride to introduce the carbonyl group.
The quinoline moiety can be synthesized via the Skraup synthesis, which involves the condensation of aniline with glycerol and an oxidizing agent such as nitrobenzene in the presence of sulfuric acid. The final step involves coupling the benzodioxine derivative with the quinoline carboxylic acid under basic conditions to form the target compound.
Industrial Production Methods: Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and the use of advanced purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions: 1-(2,3-Dihydro-1,4-benzodioxine-6-carbonyl)-3,4-dihydro-2H-quinoline-4-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The benzodioxine ring can be oxidized to form quinone derivatives.
Reduction: The carbonyl groups can be reduced to alcohols using reducing agents like lithium aluminum hydride.
Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions:
Oxidation: Potassium permanganate or chromium trioxide in acidic medium.
Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous solvents.
Substitution: Nitrating mixture (concentrated nitric and sulfuric acids) for nitration; halogens in the presence of a Lewis acid for halogenation.
Major Products:
Oxidation: Quinone derivatives.
Reduction: Alcohol derivatives.
Substitution: Nitro or halogenated derivatives.
Scientific Research Applications
1-(2,3-Dihydro-1,4-benzodioxine-6-carbonyl)-3,4-dihydro-2H-quinoline-4-carboxylic acid has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the development of new materials and compounds.
Biology: Potential use in the study of enzyme inhibition and receptor binding due to its structural complexity.
Medicine: Investigated for its potential pharmacological properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 1-(2,3-dihydro-1,4-benzodioxine-6-carbonyl)-3,4-dihydro-2H-quinoline-4-carboxylic acid depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The benzodioxine ring can participate in hydrogen bonding and π-π interactions, while the quinoline moiety can intercalate with DNA or interact with protein active sites.
Comparison with Similar Compounds
- 1-(2,3-Dihydro-1,4-benzodioxine-6-carbonyl)-2H-quinoline-4-carboxylic acid
- 1-(2,3-Dihydro-1,4-benzodioxine-6-carbonyl)-3,4-dihydro-2H-pyridine-4-carboxylic acid
Comparison: Compared to similar compounds, 1-(2,3-dihydro-1,4-benzodioxine-6-carbonyl)-3,4-dihydro-2H-quinoline-4-carboxylic acid is unique due to the presence of both the benzodioxine and quinoline rings, which confer distinct electronic and steric properties. This uniqueness can lead to different reactivity and interaction profiles, making it a valuable compound for specific applications in research and industry.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
